Cas no 811-07-4 (Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-)

Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl- structure
811-07-4 structure
Product name:Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-
CAS No:811-07-4
MF:C33H45Cl2N5
MW:582.649905920029
CID:729093
PubChem ID:416457

Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-
    • NSC-79088
    • NSC79088
    • 811-07-4
    • DTXSID60329007
    • Inchi: InChI=1S/C33H45Cl2N5/c1-26-23-31(38(21-17-34)22-18-35)15-16-32(26)33-39(24-27-7-11-29(12-8-27)36(2)3)19-6-20-40(33)25-28-9-13-30(14-10-28)37(4)5/h7-16,23,33H,6,17-22,24-25H2,1-5H3
    • InChI Key: XLBCXZQJEFWFAS-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=C(C=C3)N(C)C)CC4=CC=C(C=C4)N(C)C

Computed Properties

  • Exact Mass: 581.305
  • Monoisotopic Mass: 581.305
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 12
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 16.2Ų

Experimental Properties

  • Density: 1.176
  • Boiling Point: 685.3°C at 760 mmHg
  • Flash Point: 368.3°C
  • Refractive Index: 1.624

Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl- Related Literature

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